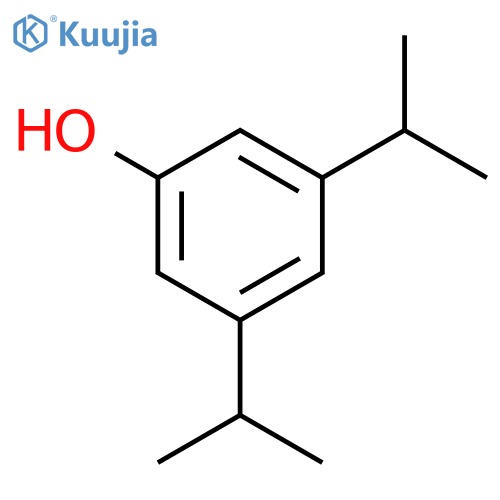Cas no 26886-05-5 (3,5-Diisopropylphenol)

3,5-Diisopropylphenol structure
商品名:3,5-Diisopropylphenol
3,5-Diisopropylphenol 化学的及び物理的性質
名前と識別子
-
- 3,5-Diisopropylphenol
- 3,?5-?Diisopropylphenol
- 3,5-Diisopropylphenol
- 3,5-bis(1-methylethyl)Phenol
- Phenol, 3,5-bis(1-methylethyl)-
- 3,5-di(propan-2-yl)phenol
- FT-0682372
- 3,5-BIS(PROPAN-2-YL)PHENOL
- A5272
- Q27256474
- UNII-35JD906HZZ
- MB02930
- 35JD906HZZ
- Phenol, 3,5-diisopropyl-
- DTXSID0073453
- AKOS006277280
- 26886-05-5
- NS00028220
- SCHEMBL2050376
- 3, 5-di(propan-2-yl)phenol
- 3,5-diisopropyl-phenol
- 3374-41-2
- 3,5-bis(1-Methylethyl)-phenol
- BBA88605
- EINECS 248-086-0
- DB-067696
-
- MDL: MFCD03703465
- インチ: InChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
- InChIKey: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC(=CC(=C1)O)C(C)C
計算された属性
- せいみつぶんしりょう: 178.13600
- どういたいしつりょう: 178.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- 互変異性体の数: 10
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.9414 (estimate)
- ゆうかいてん: 37.99°C (estimate)
- ふってん: 260.36°C (estimate)
- 屈折率: 1.5085 (estimate)
- PSA: 20.23000
- LogP: 3.63900
3,5-Diisopropylphenol セキュリティ情報
- 危険レベル:IRRITANT
3,5-Diisopropylphenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3,5-Diisopropylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019146732-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95% | 1g |
$826.80 | 2023-09-02 | |
| Crysdot LLC | CD12089818-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95+% | 1g |
$772 | 2024-07-24 | |
| A2B Chem LLC | AF62207-250mg |
3,5-Diisopropylphenol |
26886-05-5 | 250mg |
$302.00 | 2024-04-20 | ||
| TRC | D455295-2.5g |
3,5-Diisopropylphenol |
26886-05-5 | 2.5g |
$ 1455.00 | 2023-09-07 | ||
| TRC | D455295-250mg |
3,5-Diisopropylphenol |
26886-05-5 | 250mg |
$ 187.00 | 2023-09-07 | ||
| Ambeed | A816624-1g |
3,5-Diisopropylphenol |
26886-05-5 | 95+% | 1g |
$731.0 | 2024-08-03 | |
| A2B Chem LLC | AF62207-2.5g |
3,5-Diisopropylphenol |
26886-05-5 | 2.5g |
$1533.00 | 2024-04-20 |
3,5-Diisopropylphenol 関連文献
-
Guoqiang Zhang,Zhongqiu Liu,Yinuo Li,Yuanyuan Yu,Yujing Liu,Anguo Ying Sustainable Energy Fuels 2022 6 5121
-
2. Induced circular dichroism spectra of α-, β- and γ-cyclodextrin complexes with sodium 4′-hydroxy-3′-isopropylazobenzene-4-sulfonate and sodium 4′-hydroxy-3′,5′-diisopropylazobenzene-4-sulfonateNoboru Yoshida,Hiroyuki Yamaguchi,Miwako Higashi J. Chem. Soc. Perkin Trans. 2 1994 2507
-
Guoqiang Zhang,Zhongqiu Liu,Yinuo Li,Yuanyuan Yu,Yujing Liu,Anguo Ying Sustainable Energy Fuels 2022 6 5121
-
Xiao-Hu Dai,Hao-Xiang Fan,Chun-Yan Yi,Bin Dong,Shi-Jie Yuan J. Mater. Chem. A 2019 7 6849
26886-05-5 (3,5-Diisopropylphenol) 関連製品
- 1988-89-2(Phenol,4-(1-phenylethyl)-)
- 698-71-5(3-Ethyl-5-methylphenol)
- 1197-34-8(Phenol, 3,5-diethyl-)
- 98-54-4(4-tert-Butylphenol)
- 3228-03-3(5-Isopropyl-3-methylphenol)
- 1138-52-9(3,5-Di-tert-butylphenol)
- 620-17-7(3-Ethylphenol)
- 585-34-2(3-Tert-Butylphenol)
- 603-44-1(4-Bis(4-hydroxyphenyl)methylphenol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:26886-05-5)3,5-Diisopropylphenol

清らかである:99%
はかる:1g
価格 ($):658.0